4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, often referred to as citalopram diol, is a key intermediate in the synthesis of citalopram []. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. This compound exists as a pair of enantiomers, namely (R)-citalopram diol and (S)-citalopram diol.
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile is a complex organic compound primarily recognized as an impurity related to the antidepressant medications citalopram and escitalopram. It is classified under the category of benzonitriles and is specifically noted for its relevance in pharmaceutical applications, particularly in the context of antidepressant drug synthesis and quality control.
The synthesis of 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile typically involves multi-step organic reactions starting from simpler precursors. The detailed synthetic route may include:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity levels. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.
The molecular structure of 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile can be represented using various chemical notation systems:
C(CCCN(C)C)(O)(C1=C(CO)C=C(C#N)C=C1)C2=CC=C(F)C=C2
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3
.The compound has a predicted density of approximately 1.22 g/cm³ and a boiling point around 537 °C . Its structural complexity allows for multiple interactions within biological systems.
The compound can participate in various chemical reactions typical for compounds containing both hydroxyl and nitrile groups. Key reactions may include:
Reactivity studies often involve examining how this compound interacts with biological targets or other chemicals under controlled laboratory conditions.
The mechanism of action for 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile is primarily linked to its role as an impurity in antidepressant formulations. It may influence serotonin receptor activity indirectly through its structural similarity to active pharmaceutical ingredients.
Additional analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide further insights into thermal stability and phase transitions.
This compound serves mainly as a reference material for quality control in pharmaceutical manufacturing processes related to citalopram and escitalopram production. Its identification and quantification are crucial for ensuring the safety and efficacy of antidepressant medications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7